molecular formula C14H14O2 B14710895 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one CAS No. 22253-74-3

7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one

Cat. No.: B14710895
CAS No.: 22253-74-3
M. Wt: 214.26 g/mol
InChI Key: KIACWWYBGHHTSN-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one is a complex organic compound with a unique structure that combines elements of benzene, cycloheptane, and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A polycyclic aromatic hydrocarbon with similar structural elements.

    1-Pyrenemethanol: Another compound with a polycyclic aromatic structure.

    1-Hydroxypyrene: A hydroxylated derivative of pyrene.

Uniqueness

7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one is unique due to its specific combination of benzene, cycloheptane, and pyran rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

22253-74-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]chromen-11-one

InChI

InChI=1S/C14H14O2/c15-14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2

InChI Key

KIACWWYBGHHTSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)OC3=CC=CC=C3C2=O

Origin of Product

United States

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